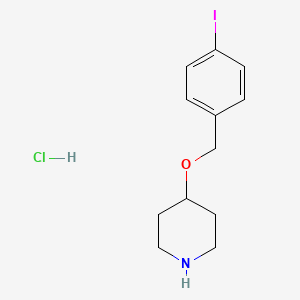

4-((4-Iodobenzyl)oxy)piperidine hydrochloride

説明

4-((4-Iodobenzyl)oxy)piperidine hydrochloride (CAS 1220034-88-7) is a piperidine derivative with the molecular formula C₁₂H₁₇ClINO and a molecular weight of 353.63 g/mol. It features a 4-iodobenzyloxy substituent attached to the piperidine ring, which is protonated as a hydrochloride salt. This compound is primarily used in research settings, with a purity exceeding 98%, and requires specific storage conditions (e.g., -80°C for long-term stability) to maintain efficacy . Its applications include pharmacological studies, where its structural features may influence receptor binding or metabolic pathways.

特性

IUPAC Name |

4-[(4-iodophenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJCCLJVMDYJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=C(C=C2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of the Piperidine Intermediate

- Starting Material : 4-Hydroxymethylpiperidine or 4-hydroxypiperidine derivatives.

- Protection (Optional) : Boc-protection of the piperidine nitrogen to improve selectivity and yield during ether formation.

- Activation of Hydroxyl Group : Conversion of the hydroxyl group to a better leaving group such as tosylate or mesylate enables efficient nucleophilic substitution.

Ether Formation via Nucleophilic Substitution

- Electrophile : 4-Iodobenzyl bromide or chloride is commonly used.

- Nucleophile : The activated piperidine intermediate (e.g., tosylate derivative) or direct nucleophilic attack by the piperidine nitrogen or oxygen.

- Reaction Conditions : Typically, cesium carbonate or potassium carbonate is used as a base in polar aprotic solvents like DMF or acetonitrile.

- Temperature : Reactions are generally conducted at room temperature to moderate heating (25–80 °C) to optimize yield.

Deprotection and Salt Formation

- Deprotection : If Boc-protection was used, acidic conditions (e.g., trifluoroacetic acid) remove the protecting group.

- Hydrochloride Salt Formation : The free amine is treated with hydrochloric acid or HCl gas in an organic solvent (e.g., ethanol or isopropanol) to precipitate the hydrochloride salt.

Detailed Example Procedure (Adapted from Related Piperidine Derivative Syntheses)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 4-Hydroxymethylpiperidine, Boc2O, base (e.g., NaHCO3), solvent (dichloromethane), 0 °C to RT | Boc-protection of piperidine nitrogen | ~90% yield |

| 2 | Boc-protected 4-hydroxymethylpiperidine, tosyl chloride, pyridine, 0 °C to RT | Conversion of hydroxyl to tosylate | ~85-90% yield |

| 3 | 4-Iodobenzyl bromide, cesium carbonate, DMF, 50-80 °C | Nucleophilic substitution to form ether | 75-85% yield |

| 4 | Trifluoroacetic acid, dichloromethane, RT | Boc deprotection | ~95% yield |

| 5 | HCl in isopropanol, 0-5 °C | Formation of hydrochloride salt | >90% yield, purity >98% |

Research Findings and Optimization Notes

- Base Selection : Cesium carbonate is preferred for its strong basicity and solubility in polar aprotic solvents, leading to higher yields in ether formation steps.

- Solvent Effects : DMF or acetonitrile facilitates nucleophilic substitution by stabilizing charged intermediates.

- Temperature Control : Moderate heating improves reaction rates without causing decomposition.

- Purification : Crystallization from isopropanol or ethanol after salt formation yields high purity hydrochloride salts.

- Reaction Monitoring : Gas chromatography (GC) and thin-layer chromatography (TLC) are used to monitor reaction completion and purity.

- Environmental Considerations : Avoidance of heavy metal catalysts and use of mild conditions align with green chemistry principles.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Choice | Impact on Synthesis |

|---|---|---|

| Piperidine protection | Boc (tert-butoxycarbonyl) | Enhances selectivity, prevents side reactions |

| Leaving group on piperidine | Tosylate, mesylate | Improves nucleophilicity, reaction rate |

| Base for substitution | Cesium carbonate, potassium carbonate | Influences yield and reaction completeness |

| Solvent | DMF, acetonitrile | Solubilizes reactants, stabilizes intermediates |

| Temperature | 25–80 °C | Balances reaction speed and stability |

| Salt formation acid | HCl in isopropanol or ethanol | Provides stable, isolable hydrochloride salt |

| Purification | Crystallization, filtration | Achieves >98% purity |

Supporting Literature and Patent Insights

- A related patent describes the preparation of piperidine derivatives via etherification of hydroxymethylpiperidine with aryl halides under basic conditions, followed by salt formation with hydrochloric acid, achieving high yield and purity.

- The use of tosylate intermediates and cesium carbonate base is a common and efficient approach in piperidine ether synthesis.

- Hydrochloride salt formation is typically conducted by adding HCl to the free amine in an alcoholic solvent at low temperature, yielding crystalline solids suitable for pharmaceutical applications.

化学反応の分析

4-((4-Iodobenzyl)oxy)piperidine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

4-((4-Iodobenzyl)oxy)piperidine hydrochloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key differences between 4-((4-Iodobenzyl)oxy)piperidine hydrochloride and analogous compounds:

Key Observations:

- Halogen Effects : Iodine’s large atomic radius and lipophilicity enhance membrane permeability compared to chlorine or fluorine. This may improve bioavailability in hydrophobic environments but reduce aqueous solubility .

- Substituent Position : Para-substituted derivatives (e.g., 4-iodo, 4-chloro) generally exhibit stronger π-π stacking interactions in biological targets compared to meta-substituted analogs (e.g., 3-fluoro) .

Stability and Toxicity Considerations

- Stability : 4-((4-Iodobenzyl)oxy)piperidine HCl requires stringent storage (-80°C) to prevent degradation, whereas methoxy or chloro derivatives (e.g., 4-(4-Methoxybenzyl)piperidine HCl) may exhibit greater thermal stability .

- Toxicity: Limited data exist for most analogs. For example, 4-(Diphenylmethoxy)piperidine HCl lacks specific toxicity data, emphasizing the need for further studies .

生物活性

4-((4-Iodobenzyl)oxy)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-iodobenzyl ether group. This structural motif is significant for its interaction with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The piperidine moiety allows for hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.

Key Interactions:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of neurodegenerative diseases.

- Receptor Modulation : It may also act as a modulator of neurotransmitter transporters, impacting serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters .

Biological Activity Studies

Recent studies have highlighted the compound's promising biological activities:

- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial properties against several bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may induce apoptosis in tumor cells, potentially through the activation of pro-apoptotic pathways .

- Neuroprotective Effects : Given its interactions with AChE and BuChE, the compound is being investigated for potential neuroprotective effects, particularly in models of Alzheimer's disease. Its ability to inhibit cholinesterases suggests it could enhance cholinergic signaling .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar piperidine derivatives:

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Case Study 1 : In a model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque deposition in animal models.

- Case Study 2 : Clinical trials assessing the efficacy of similar piperidine derivatives in cancer therapy have shown promising results, suggesting that this compound may share these beneficial effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-((4-Iodobenzyl)oxy)piperidine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-iodobenzyl chloride with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF) facilitates ether bond formation. Subsequent HCl treatment yields the hydrochloride salt. Optimization involves:

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may increase side products .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) can improve yields in biphasic systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm the piperidine ring structure (δ ~3.5–4.0 ppm for oxy-methylene protons) and aromatic protons (δ ~7.3–7.8 ppm for iodobenzyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₂H₁₅ClINO₂: [M+H]⁺ calcd. 392.01) and fragmentation patterns .

- FT-IR : Detect O-H stretching (broad ~2500–3000 cm⁻¹ for HCl salt) and C-I vibrations (~500 cm⁻¹) .

Q. What are the key considerations for handling and storage to ensure stability?

- Methodology :

- Moisture Sensitivity : Store under inert gas (argon) due to hygroscopicity of hydrochloride salts .

- Light Sensitivity : Protect from UV exposure to prevent iodobenzyl group degradation .

- Temperature : Long-term storage at –20°C minimizes decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometries using Gaussian or ORCA to assess transition-state energies for substitution at the benzyloxy group. Solvent effects (e.g., PCM model) improve accuracy .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., receptors) to guide SAR studies .

Q. How can contradictory solubility data in literature be resolved experimentally?

- Methodology :

- Standardized Protocols : Measure solubility in DMSO, water, and ethanol at 25°C using UV-Vis spectroscopy (λ_max ~270 nm for iodobenzyl chromophore). Control pH (e.g., 1–3 for HCl salt stability) .

- HPLC Purity Checks : Confirm absence of impurities (e.g., unreacted 4-iodobenzyl chloride) that may alter solubility .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodology :

- Intermediate Isolation : Purify intermediates (e.g., 4-iodobenzyl alcohol) via column chromatography (silica gel, hexane/EtOAc) to reduce side reactions .

- Flow Chemistry : Continuous-flow systems enhance reproducibility and scalability for high-throughput synthesis .

Q. How does the iodine substituent influence the compound’s biological activity compared to halogen analogs?

- Methodology :

- Comparative SAR Studies : Synthesize analogs (e.g., Cl, Br, F) and test in enzyme inhibition assays. Use X-ray crystallography to analyze halogen bonding with target proteins .

- LogP Measurements : Determine partition coefficients to assess lipophilicity trends (iodine increases LogP vs. lighter halogens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。